molecular formula C13H19NO2 B033470 (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide CAS No. 141552-89-8

(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Cat. No.: B033470
CAS No.: 141552-89-8
M. Wt: 221.29 g/mol
InChI Key: DNSFMKGQWLZMOJ-LLVKDONJSA-N
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Description

®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenoxy group substituted with two methyl groups at the 2 and 6 positions, an acetamide group, and a chiral center at the methylethyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenol and ®-1-chloro-2-methylpropane.

    Formation of Phenoxy Intermediate: 2,6-dimethylphenol is reacted with a base such as sodium hydroxide to form the phenoxide ion, which then undergoes nucleophilic substitution with ®-1-chloro-2-methylpropane to yield ®-2-(2,6-dimethylphenoxy)-1-methylethane.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form ®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.

Industrial Production Methods

In an industrial setting, the production of ®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral center and functional groups.

Medicine

Potential applications in medicine include the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes. Its structural similarity to other bioactive compounds makes it a candidate for drug design and discovery.

Industry

In the industrial sector, ®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and acetamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide stands out due to its specific substitution pattern on the phenoxy group and the presence of a chiral center, which imparts unique stereochemical properties and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial applications.

Properties

IUPAC Name

N-[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSFMKGQWLZMOJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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